Substitution Position Creates a Chiral Centre Absent in 3‑ and 4‑Substituted Isomers
The 2‑position attachment of the phenylpropoxyethyl chain introduces a stereogenic centre at C‑2 of the piperidine ring. This centre is absent in the 3‑substituted (CAS 1185298‑13‑8, free base CAS 868071‑56‑7) and 4‑substituted (CAS 907159‑15‑3) regioisomers, which possess an achiral piperidine core. The presence of a chiral centre enables enantioselective synthesis and provides a handle for diastereomeric resolution—a feature that cannot be replicated by the achiral 3‑ or 4‑substituted analogues [1]. While no enantiomer‑specific biological data are yet published, the structural difference is absolute and independent of assay conditions.
| Evidence Dimension | Number of stereogenic centres in the piperidine core |
|---|---|
| Target Compound Data | 1 (C‑2, enantiomeric pair possible) |
| Comparator Or Baseline | 3‑substituted isomer: 0; 4‑substituted isomer: 0 |
| Quantified Difference | Unique chiral handle |
| Conditions | Structural analysis based on chemical formula and connectivity (PubChem, SMILES) |
Why This Matters
For procurement decisions in asymmetric synthesis or chiral SAR exploration, the 2‑substituted compound offers a built‑in chiral centre that the achiral 3‑ and 4‑substituted isomers cannot provide, justifying selection when enantiomeric differentiation is a project goal.
- [1] PubChem CID 46735740, 2-[2-(3-Phenylpropoxy)ethyl]piperidine hydrochloride. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/46735740 (accessed 2026‑05‑03). View Source
